molecular formula C11H9N3O2 B11822098 N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine

N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine

Cat. No.: B11822098
M. Wt: 215.21 g/mol
InChI Key: IIQZDXJQUHLZSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine typically involves the reaction of 4-(2-pyrimidinyloxy)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is usually purified through recrystallization or chromatography techniques to achieve high purity levels .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or hydroxylamines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrimidine ring and a benzaldehyde oxime moiety.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H9N3O2/c15-14-8-9-2-4-10(5-3-9)16-11-12-6-1-7-13-11/h1-8,15H

InChI Key

IIQZDXJQUHLZSL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C=NO

Origin of Product

United States

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